molecular formula C10H17Cl2N3 B599810 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride CAS No. 104395-87-1

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride

Cat. No. B599810
CAS RN: 104395-87-1
M. Wt: 250.167
InChI Key: UNWFVJCJELWPNZ-UHFFFAOYSA-N
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Description

The compound “5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyridinium salts . A rhodium-catalysed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring, on the other hand, is planar and aromatic .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. As mentioned earlier, one of the synthetic strategies used for such compounds involves a rhodium-catalysed reductive transamination reaction .

Future Directions

Pyrrolidine derivatives, including “5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride”, have potential for the development of new therapeutics . Future research could focus on exploring the biological activities of this compound and optimizing its properties for specific therapeutic applications .

properties

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8;;/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWFVJCJELWPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662961
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride

CAS RN

104395-87-1
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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